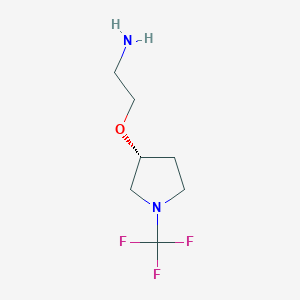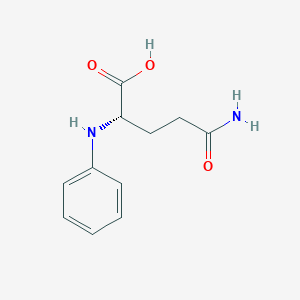
N~2~-Phenyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Phenyl-L-glutamine is a compound formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that occurs naturally in human urine and is often encountered in individuals with urea cycle disorders . This compound plays a significant role in the body’s nitrogen metabolism, particularly in conditions where the urea cycle is impaired.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-glutamine involves the reaction of phenylacetyl-CoA with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . The reaction conditions typically involve the presence of these substrates in the liver, where the enzyme facilitates the formation of N2-Phenyl-L-glutamine and coenzyme A.
Industrial Production Methods
Industrial production of N2-Phenyl-L-glutamine can be achieved through biotechnological processes that utilize genetically engineered microorganisms to express the necessary enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Phenyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Phenyl-L-glutamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from the reactions of N2-Phenyl-L-glutamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phenylacetylglutamic acid, while reduction reactions may yield phenylacetylglutamine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
N~2~-Phenyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and metabolic pathways.
Biology: It serves as a biomarker for urea cycle disorders and other metabolic conditions.
Medicine: It is investigated for its potential therapeutic applications in treating hyperammonemia and other nitrogen metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of N2-Phenyl-L-glutamine involves its role in nitrogen metabolism. It acts as an alternative pathway for the removal of excess nitrogen in individuals with urea cycle disorders. The compound is formed in the liver through the conjugation of phenylacetate and glutamine, catalyzed by phenylacetyltransferase. It is then excreted in the urine, helping to reduce the levels of toxic ammonia in the blood .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylglutamic acid: Similar in structure but differs in the oxidation state of the functional groups.
Phenylacetylglutamine derivatives: Various derivatives with different functional groups and substitutions.
Uniqueness
N~2~-Phenyl-L-glutamine is unique due to its specific role in nitrogen metabolism and its formation through the conjugation of phenylacetate and glutamine. Its presence in human urine as a biomarker for urea cycle disorders sets it apart from other similar compounds .
Propiedades
Número CAS |
10346-29-9 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)7-6-9(11(15)16)13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
Clave InChI |
PMUMUYYQHZMXNQ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


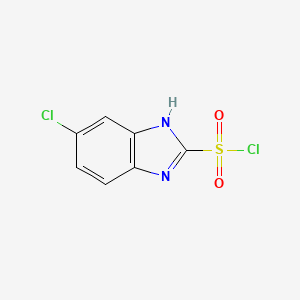
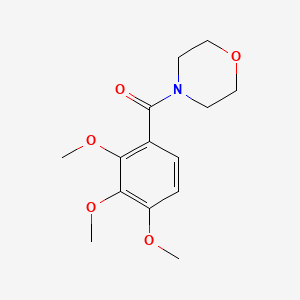
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

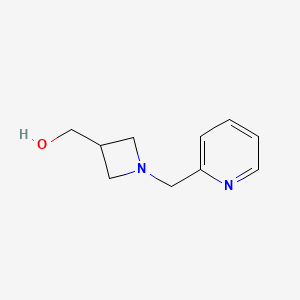
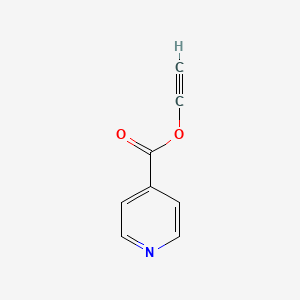
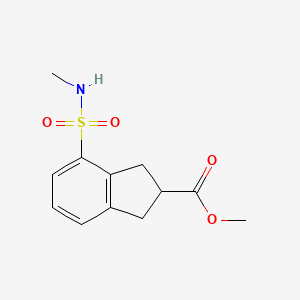
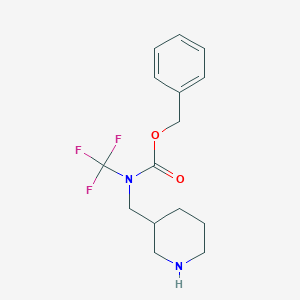
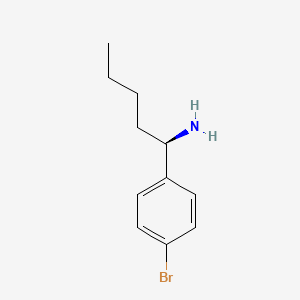
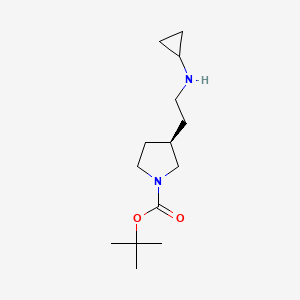
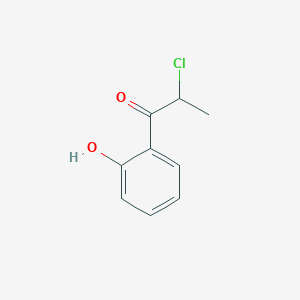
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
